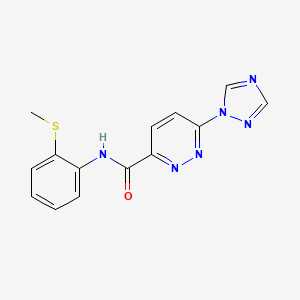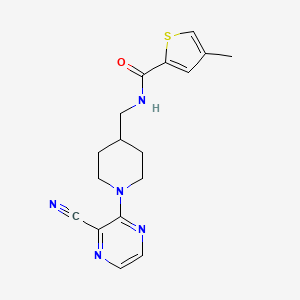
3'-(Methylthio)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone is an aryl ketone . It is a colorless, sweet-smelling liquid that is insoluble in water, but miscible with organic solvents . It is used in the preparation of other compounds .
Synthesis Analysis
Propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . It is also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C .
Molecular Structure Analysis
Propiophenone has a molecular formula of C9H10O . It is an aryl ketone, which means it contains a carbonyl group (C=O) attached to an aromatic ring .
Chemical Reactions Analysis
In the production of propiophenone, benzoic acid is reacted with propionic acid at high temperatures over a catalyst . Propiophenone, diethyl ketone, carbon dioxide, and water are the major products .
Physical And Chemical Properties Analysis
Propiophenone is a colorless liquid with a characteristic odor . It has a melting point of 18.6 °C and a boiling point of 218 °C . It is insoluble in water but miscible with organic solvents .
Aplicaciones Científicas De Investigación
Electropolymerization and Optoelectronic Properties
Research conducted by Lu et al. (2015) explored the electropolymerization of 3-methylselenophene, a compound related to 3'-(Methylthio)propiophenone. This study highlighted its application in organic electronics, particularly its superior optoelectronic and electrochromic properties, which could be significant in developing advanced electronic materials (Lu et al., 2015).
Synthesis of Polythiophenes and Polyselenophenes
Dian, Barbey, and Decroix (1986) focused on synthesizing polythiophenes and polyselenophenes, where 3'-(Methylthio)propiophenone derivatives could be relevant. These polymers exhibit electrical conductivity and undergo color changes, making them useful in applications like sensors and solar cells (Dian, Barbey, & Decroix, 1986).
Hydrogen Production in Photocatalysis
Tiwari, Mondal, and Pal (2015) reported the use of thiophenothiazine-based dyes, structurally similar to 3'-(Methylthio)propiophenone, in photocatalytic hydrogen production. This indicates the potential of such compounds in renewable energy applications, particularly in efficient water splitting to produce hydrogen (Tiwari, Mondal, & Pal, 2015).
Biosensor Development
Research by Sethuraman et al. (2014) involved the use of a compound related to 3'-(Methylthio)propiophenone in developing a biosensor for detecting catechol, a type of polyphenol. This demonstrates the potential of such compounds in analytical chemistry and environmental monitoring (Sethuraman et al., 2014).
Anti-Inflammatory Agents
Moloney (2001) synthesized a compound based on the structure of 3'-(Methylthio)propiophenone, aiming to explore its potential as an anti-inflammatory agent. This signifies the importance of such compounds in pharmaceutical research and drug development (Moloney, 2001).
Electrochromic Polymers
Sankaran and Reynolds (1997) discussed the synthesis of electrochromic polymers from derivatives of 3'-(Methylthio)propiophenone. These polymers can be used in smart windows and displays, showcasing the material science applications of such compounds (Sankaran & Reynolds, 1997).
Safety and Hazards
Propiophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and causes serious eye irritation . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(3-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHVRJVWVYWUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

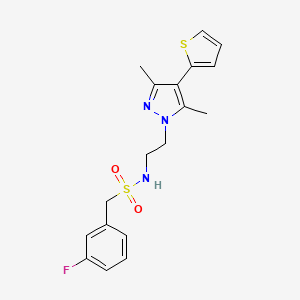
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea](/img/structure/B2753942.png)
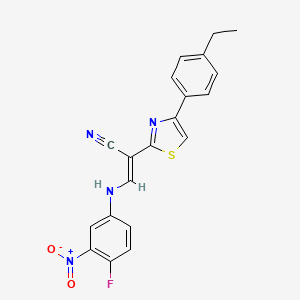
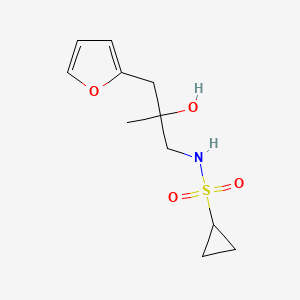

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753949.png)
![6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2753950.png)
![N-[(1-Phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2753951.png)
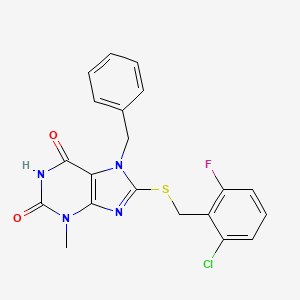


![5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2753959.png)
